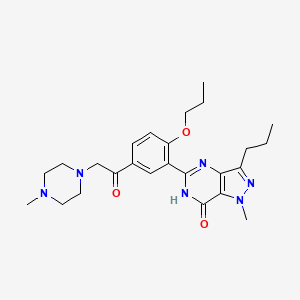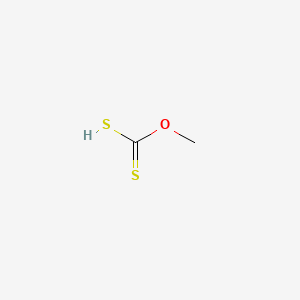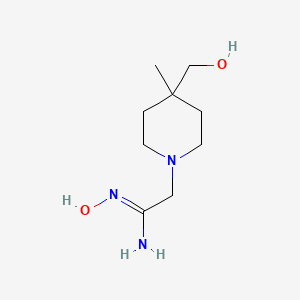![molecular formula C20H10O4 B13435271 [1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
[1,2'-Binaphthalene]-1',3,4,4'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2’-Binaphthalene]-1’,3,4,4’-tetrone: is an organic compound with a unique structure consisting of two naphthalene units connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone typically involves the oxidative coupling of naphthalene derivatives. One common method is the reaction of 1,2-naphthoquinone with a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or copper compounds can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the tetrone into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used as a building block in the synthesis of complex organic molecules
Biology and Medicine: Research has explored the potential of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone derivatives as therapeutic agents. These compounds have shown promise in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its quinone derivatives can act as electron acceptors in redox reactions, influencing oxidative stress pathways.
Comparaison Avec Des Composés Similaires
2,2’-Binaphthalene: Another binaphthalene derivative with similar structural features but different reactivity.
1,1’-Binaphthalene: A compound with a different connectivity between the naphthalene units, leading to distinct chemical properties.
Uniqueness: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone stands out due to its specific arrangement of functional groups and the resulting chemical reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H10O4 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4-(1,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O4/c21-17-10-16(19(23)14-8-4-2-6-12(14)17)15-9-18(22)20(24)13-7-3-1-5-11(13)15/h1-10H |
Clé InChI |
VWKGKQHZJOUDKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)

![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)

![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)




